molecular formula C7H7ClN4S B13025810 6-Chloro-8-methyl-2-(methylthio)-9H-purine

6-Chloro-8-methyl-2-(methylthio)-9H-purine

Cat. No.: B13025810
M. Wt: 214.68 g/mol
InChI Key: RKEBFIJQZVMGKG-UHFFFAOYSA-N
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Description

6-Chloro-8-methyl-2-(methylthio)-7H-purine is a heterocyclic aromatic compound belonging to the purine family This compound is characterized by the presence of a chlorine atom at the 6th position, a methyl group at the 8th position, and a methylthio group at the 2nd position on the purine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-8-methyl-2-(methylthio)-7H-purine typically involves multi-step organic reactions. One common method includes the chlorination of 8-methyl-2-(methylthio)-7H-purine using thionyl chloride or phosphorus oxychloride under reflux conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of 6-Chloro-8-methyl-2-(methylthio)-7H-purine may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the methylthio group to a thiol group.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by various nucleophiles like amines or thiols under basic conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Amines, thiols; in the presence of bases like sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Amino or thio-substituted purines.

Scientific Research Applications

6-Chloro-8-methyl-2-(methylthio)-7H-purine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of purine metabolism.

    Medicine: Explored for its antiviral and anticancer properties, with ongoing research into its mechanism of action and therapeutic potential.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism by which 6-Chloro-8-methyl-2-(methylthio)-7H-purine exerts its effects is primarily through the inhibition of specific enzymes involved in purine metabolism. The compound binds to the active site of these enzymes, blocking their activity and thereby disrupting the metabolic pathways. This inhibition can lead to the accumulation of certain metabolites, which may have therapeutic effects in the treatment of diseases such as cancer and viral infections.

Comparison with Similar Compounds

  • 6-Chloro-8-methyl-2-(methylthio)-4H-1-benzopyran-4-one
  • 6-Chloro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione

Comparison: While 6-Chloro-8-methyl-2-(methylthio)-7H-purine shares some structural similarities with these compounds, it is unique in its purine ring structure, which imparts distinct chemical and biological properties. The presence of the purine ring allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development.

Properties

Molecular Formula

C7H7ClN4S

Molecular Weight

214.68 g/mol

IUPAC Name

6-chloro-8-methyl-2-methylsulfanyl-7H-purine

InChI

InChI=1S/C7H7ClN4S/c1-3-9-4-5(8)11-7(13-2)12-6(4)10-3/h1-2H3,(H,9,10,11,12)

InChI Key

RKEBFIJQZVMGKG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1)C(=NC(=N2)SC)Cl

Origin of Product

United States

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